An In-depth Technical Guide to 3-(1H-Pyrazol-5-yl)benzonitrile
An In-depth Technical Guide to 3-(1H-Pyrazol-5-yl)benzonitrile
Introduction and Significance
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole nucleus is a recurring motif, celebrated for its versatile biological activities and synthetic tractability.[1][2][3][4] 3-(1H-Pyrazol-5-yl)benzonitrile emerges as a particularly noteworthy molecule within this class. It represents a quintessential "fragment" in drug discovery—a small, synthetically accessible molecule bearing key pharmacophoric features: a hydrogen bond donor/acceptor-rich pyrazole ring and a lipophilic, metabolically stable cyanophenyl group.
This guide provides a comprehensive technical overview of 3-(1H-Pyrazol-5-yl)benzonitrile, designed for researchers and drug development professionals. We will delve into its core physicochemical properties, synthesis methodologies, analytical characterization, and its broader context within pharmaceutical sciences, moving beyond a simple recitation of data to explain the causality and strategic thinking behind its application.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its basic chemical and physical identity. These properties govern its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃ | [5] |
| Molecular Weight | 169.18 g/mol | [5] |
| CAS Number | 149739-51-5 | [5] |
| Appearance | Typically a white to off-white solid | [6] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | [6] |
| Storage | Store in a cool, dry place, sealed from moisture and light | [7] |
These fundamental parameters are the starting point for any experimental design, from calculating molar equivalents in a synthesis to preparing stock solutions for biological screening.
Synthesis and Mechanistic Insights
The construction of the 3-(1H-Pyrazol-5-yl)benzonitrile scaffold is a prime example of classical heterocyclic chemistry. The most prevalent and logical method is the cyclocondensation reaction between a 1,3-difunctional system and a hydrazine derivative.[1]
Workflow for a Common Synthetic Route
Caption: Synthetic workflow for 3-(1H-Pyrazol-5-yl)benzonitrile.
Step-by-Step Experimental Protocol
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Formation of the Enaminone Intermediate : 3-Acetylbenzonitrile is reacted with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via nucleophilic attack of the enolizable ketone onto the activated formyl group of DMF-DMA, followed by elimination of methanol and dimethylamine to yield the stable enaminone intermediate. The driving force is the formation of a conjugated system.
-
Cyclocondensation : The purified enaminone intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate is then added. The reaction mechanism involves two key steps:
-
Michael addition of one nitrogen of the hydrazine to the β-carbon of the enaminone.
-
Subsequent intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ketone carbonyl, followed by dehydration to form the aromatic pyrazole ring.
-
-
Work-up and Purification : The reaction mixture is typically cooled and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product. The purity should be verified by LC-MS and ¹H NMR.
Causality: This two-step approach is favored due to its high regioselectivity. The use of the enaminone intermediate ensures that the cyclization with the asymmetric hydrazine molecule proceeds in a controlled manner to yield the desired 3-substituted pyrazole isomer, avoiding the formation of the 5-substituted isomer which could occur if reacting hydrazine directly with a 1,3-dicarbonyl compound.
Spectroscopic and Analytical Profile
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the pyrazole ring. The pyrazole C4-H typically appears as a doublet around 6.7-7.0 ppm, while the C5-H (or C3-H depending on tautomer) will be a doublet at a more downfield shift. The protons on the benzonitrile ring will exhibit characteristic splitting patterns (triplet, doublet of doublets, etc.) in the 7.5-8.0 ppm region. The N-H proton of the pyrazole is often a broad singlet and may be exchangeable with D₂O.
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¹³C NMR : The carbon NMR will show signals for the nitrile carbon (around 118 ppm), the quaternary carbon of the benzonitrile ring attached to the pyrazole, and the distinct carbons of both aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 3-(1H-Pyrazol-5-yl)benzonitrile (C₁₀H₇N₃), high-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M+H]⁺) corresponding to a mass of approximately 170.0718, confirming the elemental composition.
Reactivity and Derivatization Potential
3-(1H-Pyrazol-5-yl)benzonitrile is not merely a final product but a versatile intermediate for further chemical modification. Its reactivity is centered around the pyrazole ring.
Caption: Key reactivity and derivatization pathways.
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N-Alkylation/Arylation : The N1 position of the pyrazole ring is the most common site for derivatization. It can be readily alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) or arylated using conditions for reactions like the Buchwald-Hartwig amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and modulate physicochemical properties like solubility and lipophilicity.
-
Electrophilic Substitution : The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation (using NBS or NCS) or nitration.[1] This provides a handle for introducing further diversity.
-
Nitrile Group Modification : The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine (aminomethyl group), providing alternative hydrogen bonding capabilities and charge states.[8]
Pharmacological Context and Biological Activity
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory Celecoxib and the anti-cancer agent Crizotinib.[3][4] Compounds containing the pyrazole ring exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][9]
3-(1H-Pyrazol-5-yl)benzonitrile itself is often used as a key building block or intermediate in the synthesis of more complex, biologically active molecules.[10][11] For instance, derivatives have been investigated as potential kinase inhibitors, where the pyrazole acts as a hinge-binding motif, and the cyanophenyl group occupies a hydrophobic pocket within the enzyme's active site.[9] Some amino-substituted analogues have been identified as having potential antimicrobial and anticancer properties, making them valuable lead compounds.[12]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification : 3-(1H-Pyrazol-5-yl)benzonitrile is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[14]
-
Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[15]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention.[16]
-
Skin : Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[16]
-
Inhalation : Move the person to fresh air. If feeling unwell, call a poison center or doctor.
-
Ingestion : Rinse mouth and drink a glass of water. Do not induce vomiting. Seek medical advice if in doubt.[15]
-
Conclusion
3-(1H-Pyrazol-5-yl)benzonitrile is more than just a chemical compound; it is a versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined chemical properties, and multiple points for diversification make it an ideal scaffold for fragment-based drug discovery and lead optimization campaigns. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is paramount for any researcher looking to leverage its potential in the development of novel therapeutics.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]
-
Medicinally important pyrazole derivatives. ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
3-(1-ethyl-3-hydroxymethyl-1H-pyrazol-5-yl)benzonitrile. MOLBASE. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. National Institutes of Health (NIH). [Link]
-
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Lead Sciences. [Link]
-
3-Chloro-5-(1-isopropyl-1H-pyrazol-5-yl)benzonitrile. PubChem. [Link]
-
chemical label 3-(1H-pyrazol-1-yl)benzonitrile. echa.europa.eu. [Link]
-
2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. National Institutes of Health (NIH). [Link]
-
2-Chloro-4-(1h-pyrazol-5-yl)benzonitrile hydrochloride. ChemBK. [Link]
- 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - 4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide.
- Process for the preparation of androgen receptor antagonists and intermediates thereof.
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. The Royal Society of Chemistry. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
1-(3-cyanophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. PubChemLite. [Link]
-
N-((S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl). PharmaCompass.com. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 149739-51-5|3-(1H-Pyrazol-5-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile - Lead Sciences [lead-sciences.com]
- 8. Buy methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 11. N-((S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | Market Exclusivity | US | Dates | PharmaCompass.com [pharmacompass.com]
- 12. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile | 1800082-10-3 | Benchchem [benchchem.com]
- 13. chemical-label.com [chemical-label.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]

